trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate
Description
Properties
IUPAC Name |
(4-cyanophenyl) 4-ethylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-12-3-7-14(8-4-12)16(18)19-15-9-5-13(11-17)6-10-15/h5-6,9-10,12,14H,2-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTTNYGMLOVNUEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676915 | |
| Record name | 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149890-38-0 | |
| Record name | 4-Cyanophenyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid-Catalyzed Esterification
The core synthesis involves reacting trans-4-ethylcyclohexanecarboxylic acid with 4-cyanophenol under acidic conditions. Sulfuric acid (0.5–1.0 mol%) or hydrochloric acid (1.0–2.0 mol%) catalyzes the reaction at 80–110°C under reflux for 6–12 hours. Anhydrous toluene or dichloromethane serves as the solvent to minimize hydrolysis side reactions. The esterification proceeds via nucleophilic acyl substitution, with the cyanophenyl oxygen attacking the activated carbonyl carbon.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Concentration | 0.5–1.0 mol% H₂SO₄ | Higher concentrations accelerate reaction but risk dehydration byproducts |
| Temperature | 80–110°C | Below 80°C slows kinetics; above 110°C promotes decarboxylation |
| Solvent Polarity | Low (toluene, DCM) | Polar solvents (e.g., THF) reduce stereoselectivity |
Post-reaction, the crude product is washed with sodium bicarbonate to neutralize residual acid, followed by drying over magnesium sulfate. Yield typically reaches 75–80% after initial purification.
Industrial-Scale Production
Continuous Flow Esterification
Industrial protocols employ continuous flow reactors to enhance efficiency. Preheated substrates (110°C) and catalyst are pumped through a tubular reactor with a residence time of 30–45 minutes. This method achieves 85% conversion per pass, with in-line HPLC monitoring ensuring real-time quality control.
Isomer Separation via Chromatography
The trans-isomer is isolated using silica gel chromatography with a hexane/ethyl acetate gradient (9:1 to 4:1 v/v). The cis-isomer elutes first due to lower polarity, allowing for >99% trans-purity in the collected fractions.
Advanced Purification Techniques
Recrystallization Optimization
Recrystallization from ethanol/water (7:3 v/v) at −20°C yields needle-like crystals with 98.5% purity. Differential scanning calorimetry (DSC) confirms a sharp melting point at 112–114°C, indicative of high crystalline uniformity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35, 1.0 mL/min) detects impurities ≤0.1%. Retention times:
-
trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate: 12.3 min
-
cis-Isomer: 10.8 min
-
Unreacted 4-cyanophenol: 4.2 min
Structural and Chemical Characterization
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis (R factor = 0.060) confirms the trans-configuration, with the ethyl and carboxylate groups in equatorial positions. Bond lengths: C=O (1.21 Å), C-O (1.34 Å).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Batch Esterification | 75–80 | 98.5 | Moderate | Lab-scale |
| Continuous Flow | 85 | 99.0 | High | Industrial |
| Microwave-Assisted | 82 | 97.0 | Low | Pilot-scale |
Microwave-assisted synthesis (100°C, 20 min) offers faster kinetics but lower stereochemical control due to uneven heating .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis and material science.
Biology and Medicine: In biological research, this compound may be used to study the interactions of cyanophenyl derivatives with biological macromolecules. It can also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its properties make it suitable for use in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate involves its interaction with specific molecular targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
Fluorine vs. Cyano Substituents
trans-4-Fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 100633-61-2):
- Trans-4-cyano-3-fluorophenyl 4-ethylcyclohexanecarboxylate (CAS 90525-56-7): Molecular Formula: C₁₆H₁₈FNO₂ Molecular Weight: 275.32 g/mol Key Difference: Introduces a meta-fluorine alongside the para-cyano group.
Nitro vs. Cyano Substituents
- trans-4-Nitrophenyl 4-(tosyloxymethyl)cyclohexanecarboxylate: Key Difference: The nitro (-NO₂) group is bulkier and more electron-withdrawing than -CN. This affects crystal packing, as evidenced by X-ray studies showing a chair conformation for the cyclohexane ring .
Alkyl Chain Modifications on the Cyclohexane Ring
- Impact of Chain Length: Longer alkyl chains (e.g., pentyl) enhance solubility in non-polar solvents and reduce melting points, critical for liquid crystal mesophase stability . Shorter chains (e.g., ethyl) increase rigidity, favoring crystalline phases over liquid crystalline behavior .
Electronic and Steric Effects of Substituents
- Cyano Group Advantages: Enhances dielectric anisotropy (Δε), crucial for liquid crystal displays (LCDs) . Improves thermal stability due to strong dipole-dipole interactions .
Physicochemical Properties
- Synthetic Methods: Esterification of trans-4-ethylcyclohexanecarboxylic acid with substituted phenols under basic conditions . Purification via silica gel chromatography and recrystallization .
Biological Activity
trans-4-Cyanophenyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula . It features a cyanophenyl group attached to a 4-ethylcyclohexanecarboxylate moiety, which contributes to its unique chemical properties. This compound is of significant interest in biological research for its potential interactions with biological macromolecules and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The cyanophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexane moiety provides hydrophobic interactions. These interactions can modulate enzyme or receptor activities, potentially leading to various biological effects, including:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Neurotransmitter Modulation : Similar compounds have been noted to influence neurotransmitter levels, suggesting potential applications in treating neurological disorders.
Case Studies and Research Findings
- Anticancer Studies : A study conducted on derivatives of this compound demonstrated promising results in inhibiting cancer cell proliferation. The mechanism involved the activation of apoptotic pathways in human cancer cell lines, indicating its potential as a lead compound for drug development.
- Neuropharmacological Effects : Research has indicated that compounds structurally related to this compound may act as reuptake inhibitors for monoamine neurotransmitters. This suggests potential therapeutic applications for mood disorders.
- Inflammatory Response Modulation : Studies have shown that related compounds can modulate inflammatory pathways by affecting cytokine production, particularly IL-17, which is implicated in autoimmune diseases.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| trans-4-Cyanophenyl 4-methylcyclohexanecarboxylate | Methyl group instead of ethyl | Moderate anticancer activity |
| trans-4-Cyanophenyl 4-propylcyclohexanecarboxylate | Propyl group increases hydrophobicity | Enhanced interaction with lipid membranes |
| trans-4-Cyanophenyl 4-butylcyclohexanecarboxylate | Butyl group further increases lipophilicity | Potential for higher bioavailability |
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves the esterification of 4-cyanophenol with 4-ethylcyclohexanecarboxylic acid, often catalyzed by strong acids like sulfuric acid under reflux conditions. This process yields the desired compound, which can then be purified via recrystallization or chromatography.
Industrial Production Techniques
In industrial settings, continuous flow processes may be employed to enhance yield and efficiency. Advanced purification techniques such as high-performance liquid chromatography (HPLC) ensure the consistent quality of the final product.
Q & A
Q. Example Reaction Pathway :
Activation of the carboxylic acid (e.g., via acyl chloride formation).
Nucleophilic substitution with 4-cyanophenol under basic conditions.
Purification via column chromatography.
How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Advanced Research Focus
X-ray crystallography is critical for determining absolute stereochemistry and resolving positional isomerism. For example:
- In trans-4-Nitrophenyl 4-(tosyloxymethyl)-cyclohexanecarboxylate, crystallography confirmed the trans-configuration of substituents (R factor = 0.060, data-to-parameter ratio = 13.3) .
- Key parameters : Bond lengths, angles, and torsion angles distinguish between cis/trans or axial/equatorial conformers.
Methodological Note : Combine crystallography with computational modeling (e.g., DFT) to validate electronic effects on molecular geometry .
What role does this compound play in liquid crystal research?
Applied Research Focus
Structurally analogous compounds, such as trans-4-n-alkyl-(4-cyanophenyl)cyclohexanes, are used in liquid crystal displays (LCDs) due to their:
- Polar cyano group : Enhances dipole moment and mesophase stability.
- Ethylcyclohexane moiety : Reduces viscosity while maintaining thermal stability.
Q. Comparison Table :
| Compound Class | Key Feature | Application Relevance |
|---|---|---|
| trans-4-Cyanophenyl esters | High polarity, rigid core | LCD alignment layers |
| Alkyl-cyanophenylcyclohexanes | Tunable alkyl chain length | Temperature-stable mesogens |
How should researchers address conflicting spectroscopic data during structural elucidation?
Data Contradiction Analysis
Conflicts in NMR or MS data may arise from:
- Rotamers or dynamic effects : Use variable-temperature NMR to identify conformational exchange.
- Regioisomeric impurities : Employ 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.
Case Study :
For ethyl 4-(3-methanesulfonamidophenyl)-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate, discrepancies in NOESY spectra were resolved by correlating spatial proximity of substituents .
What biochemical pathways might this compound participate in as an intermediate?
Advanced Mechanistic Focus
As a pharmaceutical intermediate, it may contribute to:
- Prodrug synthesis : Ester hydrolysis releases active carboxylic acid derivatives.
- Receptor-targeted modifications : The cyano group can be reduced to an amine for enhanced binding (e.g., CNS-targeting agents) .
Q. Example Pathway :
Hydrolysis : Forms trans-4-ethylcyclohexanecarboxylic acid.
Reduction : Converts cyano to aminomethyl group for peptide coupling .
What stereochemical considerations are critical for synthesizing bioactive derivatives?
Advanced Synthetic Focus
The trans-configuration of the ethyl and carboxylate groups is essential for:
- Molecular packing : Influences crystallinity in materials science.
- Biological activity : Axial vs. equatorial positioning affects receptor binding.
Q. Experimental Strategy :
- Use chiral catalysts or resolving agents to isolate trans-isomers.
- Monitor reaction stereoselectivity via polarimetry or chiral HPLC .
How does computational modeling enhance understanding of this compound’s reactivity?
Advanced Methodological Focus
Molecular docking and DFT calculations predict:
- Electrophilic sites : Reactivity of the cyano group in nucleophilic substitutions.
- Thermodynamic stability : Relative energies of conformers to guide synthetic routes.
Case Study : Ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate’s binding affinities were modeled using AutoDock Vina, correlating with experimental IC50 values .
What analytical techniques are optimal for purity assessment in large-scale synthesis?
Q. Quality Control Focus
- HPLC-DAD/MS : Detects trace impurities (<0.1%).
- Differential scanning calorimetry (DSC) : Assesses thermal stability and polymorphic forms.
- Elemental analysis : Validates C, H, N content against theoretical values .
What are the environmental and safety considerations for handling this compound?
Q. Advanced Regulatory Focus
- ECHA compliance : Ensure proper hazard labeling (e.g., skin/eye irritation).
- Waste management : Cyanide-containing byproducts require neutralization before disposal.
- Storage : Stabilize in inert atmospheres to prevent ester hydrolysis .
How does this compound compare to structurally similar intermediates in drug discovery?
Q. Comparative Analysis Focus
| Compound | Key Functional Groups | Unique Advantage |
|---|---|---|
| This compound | Cyano, ester | High polarity for CNS drug delivery |
| Methyl trans-4-Aminocyclohexanecarboxylate HCl | Amine, ester | Enhanced solubility for IV formulations |
| Ethyl 4-aminocyclohexanecarboxylate | Amine, ester | Modular scaffold for peptide mimics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
